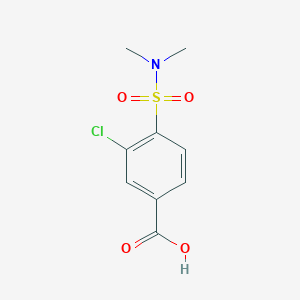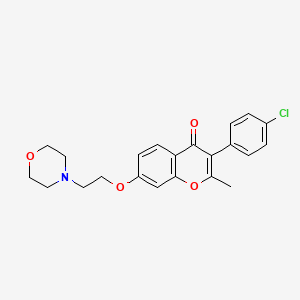
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in the regulation of cellular processes such as cell growth, proliferation, differentiation, and survival. LY294002 has been widely used in scientific research to study the role of PI3K in various cellular pathways and diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Research has focused on developing efficient synthetic routes for related chromene compounds, highlighting their importance in organic chemistry. For example, Salari, Mosslemin, and Hassanabadi (2016) demonstrated the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins using choline hydroxide as a catalyst, showcasing the utility of related structures in synthesizing complex molecules with potential biological activity (Salari, Mosslemin, & Hassanabadi, 2016).
Structural Studies
Manolov, Morgenstern, and Hegetschweiler (2012) explored the crystal structure of a closely related compound, providing insights into the molecular arrangements and potential interactions in solid-state forms. Such structural analyses are crucial for understanding the physicochemical properties and designing new materials or drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).
Spectroscopic Characterization and Computational Studies
Priyanka, Srivastava, and Katiyar (2016) conducted combined experimental and theoretical studies on a compound with a morpholine and chromenone framework, illustrating the importance of computational chemistry in predicting and correlating spectroscopic properties with molecular structure. Such studies are essential for designing compounds with desired physical, chemical, or biological properties (Priyanka, Srivastava, & Katiyar, 2016).
Potential for Biological Applications
Although specific biological applications for "3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one" were not identified due to the exclusion criteria, related compounds' studies suggest a broad interest in chromenone derivatives for their potential medicinal and biological activities. For instance, the synthesis and evaluation of Schiff’s bases derived from 4-chloro-coumarin aldehyde as antimicrobial agents by Bairagi, Bhosale, and Deodhar (2009) indicate the ongoing research into chromenones for developing new therapeutic agents (Bairagi, Bhosale, & Deodhar, 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGVVSGCJPUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

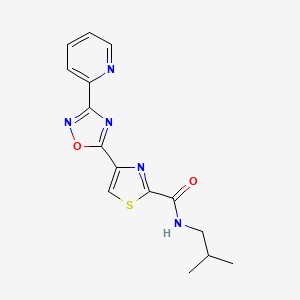

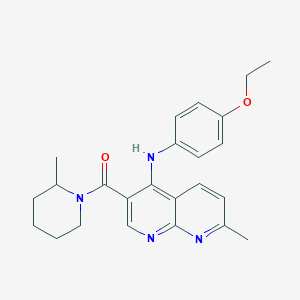
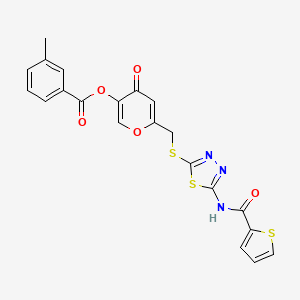
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)


![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)
![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)
